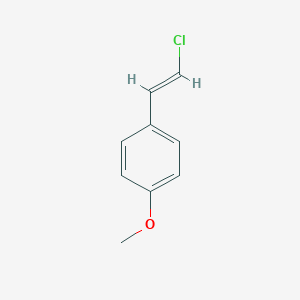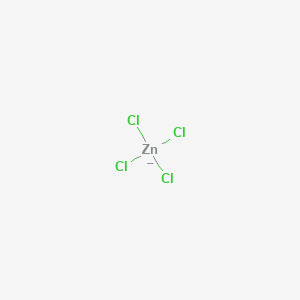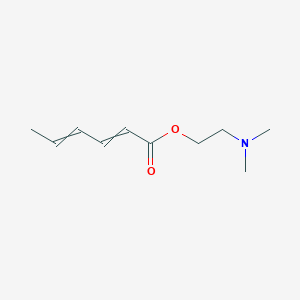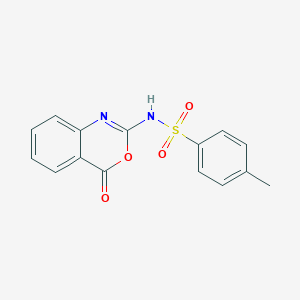
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is a carcinogen and has been studied for its mechanism of action and physiological effects. The purpose of
Aplicaciones Científicas De Investigación
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- has been studied extensively for its potential applications in various fields of scientific research. It has been used as a model compound for studying the mechanism of action of carcinogens. It has also been used as a tool for investigating the role of DNA damage and repair in the development of cancer.
Mecanismo De Acción
The mechanism of action of Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- involves the formation of DNA adducts which can lead to mutations and ultimately cancer. The compound is metabolized in the liver to form a reactive intermediate which can react with DNA to form adducts. These adducts can interfere with DNA replication and repair, leading to mutations and ultimately cancer.
Efectos Bioquímicos Y Fisiológicos
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- has been shown to cause DNA damage and mutations in various cell types. It has also been shown to induce oxidative stress and inflammation. In animal studies, the compound has been shown to induce tumors in various organs including the liver, lung, and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- in lab experiments is that it is a well-characterized compound with a known mechanism of action. It can be used as a model compound for studying the effects of other carcinogens on DNA damage and repair. However, one limitation of using this compound is that it is a potent carcinogen and must be handled with care in the laboratory.
Direcciones Futuras
There are several future directions for research on Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)-. One area of research is the development of new methods for detecting DNA adducts formed by this compound. Another area of research is the development of new therapies for treating cancer caused by exposure to this compound. Additionally, further studies are needed to understand the role of oxidative stress and inflammation in the development of cancer caused by this compound.
Conclusion:
In conclusion, Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- is a well-characterized compound that has been the subject of scientific research for its potential applications in various fields. It is a potent carcinogen and has been studied for its mechanism of action and physiological effects. Future research on this compound will help to further our understanding of the role of DNA damage and repair in the development of cancer and may lead to the development of new therapies for treating cancer caused by exposure to this compound.
Métodos De Síntesis
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- is synthesized by the reaction of N-methyl-N-nitrosourea with 1-indanone in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate which then undergoes a cyclization reaction to form the final product.
Propiedades
Número CAS |
16699-07-3 |
|---|---|
Nombre del producto |
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- |
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]-N-methylnitrous amide |
InChI |
InChI=1S/C17H14N2O/c1-19(18-20)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
Clave InChI |
SDGUDTKZDLHXCZ-NTCAYCPXSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)N=O |
SMILES |
CN(C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32)N=O |
SMILES canónico |
CN(C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32)N=O |
Sinónimos |
NSC 101983 NSC-101983 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)












![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)